molecular formula C16H17NO3 B3164050 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid CAS No. 887683-75-2

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Cat. No.: B3164050
CAS No.: 887683-75-2
M. Wt: 271.31 g/mol
InChI Key: IZCLQAOBWZKPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrrole ring substituted with acetyl and methyl groups, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Substitution Reactions: Introduction of acetyl and methyl groups onto the pyrrole ring using Friedel-Crafts acylation and alkylation reactions.

    Attachment to Benzoic Acid: The pyrrole derivative can then be coupled with a benzoic acid derivative through a suitable linker or directly via a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the acetyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole or benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound or scaffold for the development of new pharmaceuticals.

Industry

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid analogs: Compounds with similar structures but different substituents.

    Other Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid or 3,5-dinitrobenzoic acid.

Uniqueness

The unique combination of the pyrrole ring with acetyl and methyl groups attached to a benzoic acid moiety might confer specific properties, such as enhanced biological activity or unique reactivity in organic synthesis.

Properties

IUPAC Name

3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-7-15(12(3)18)11(2)17(10)9-13-5-4-6-14(8-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCLQAOBWZKPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC(=CC=C2)C(=O)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Reactant of Route 2
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Reactant of Route 4
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.